

1H NMR spectrum of (-)-Ethyl 2-bromobutyrate

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Compound of Interest

Compound Name: (-)-Ethyl 2-bromobutyrate

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Molecular Structure and Proton Environments

(-)-Ethyl 2-bromobutyrate, an ester of 2-bromobutyric acid and ethanol, possesses a chiral center at the second carbon atom. Its structure consists of four distinct proton environments, which give rise to a characteristic 1H NMR spectrum. The protons are labeled as follows for the purpose of spectral assignment:

- Ha: The single proton on the carbon bearing the bromine atom (α -carbon).
- Hb: The two protons of the methylene group adjacent to the chiral center.
- Hc: The three protons of the terminal methyl group of the butyrate chain.
- Hd: The two protons of the methylene group of the ethyl ester.
- He: The three protons of the terminal methyl group of the ethyl ester.

1H NMR Spectral Data

The 1H NMR spectrum of **(-)-Ethyl 2-bromobutyrate** in a non-chiral solvent is identical to that of its racemic mixture, DL-Ethyl 2-bromobutyrate. The following table summarizes the key quantitative data from the spectrum, including chemical shifts (δ), multiplicity, and coupling constants (J).

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz	Integration
Ha (CHBr)	~4.16 - 4.24	Triplet (t)	1H	
Hb (CH ₂)	~2.01 - 2.11	Multiplet (m)	2H	
Hc (CH ₃)	~1.03	Triplet (t)	3H	
Hd (OCH ₂)	~4.23	Quartet (q)	2H	
He (OCH ₂ CH ₃)	~1.30	Triplet (t)	3H	

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration. The data presented here is a compilation from typical spectra recorded in CDCl₃.[\[1\]](#)

Interpretation of the Spectrum

The ¹H NMR spectrum of **(-)-Ethyl 2-bromobutyrate** can be interpreted as follows:

- The triplet at approximately 4.16-4.24 ppm corresponds to the Ha proton. It is split into a triplet by the two adjacent Hb protons.
- The multiplet observed around 2.01-2.11 ppm is assigned to the Hb protons. These two protons are diastereotopic due to the adjacent chiral center, and they are split by both Ha and Hc protons, resulting in a complex multiplet.
- The triplet at about 1.03 ppm is characteristic of the Hc methyl protons, which are split by the two neighboring Hb protons.
- The quartet at approximately 4.23 ppm arises from the Hd methylene protons of the ethyl group. These are split into a quartet by the three adjacent He protons.
- The triplet at around 1.30 ppm corresponds to the He methyl protons of the ethyl group, split by the two neighboring Hd protons.

Experimental Protocol for ^1H NMR Spectroscopy

The following is a generalized protocol for acquiring the ^1H NMR spectrum of **(-)-Ethyl 2-bromobutyrate**.

Materials and Equipment:

- **(-)-Ethyl 2-bromobutyrate** sample
- Deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard
- NMR tube (5 mm)
- Pipettes
- NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **(-)-Ethyl 2-bromobutyrate** in about 0.6-0.7 mL of CDCl_3 containing 0.03% TMS in an NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and place it in the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
- Data Acquisition:
 - Set the appropriate acquisition parameters, including the pulse angle (e.g., 30° or 90°), acquisition time, and relaxation delay.

- Acquire the free induction decay (FID) signal. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Perform a Fourier transform on the acquired FID to obtain the frequency-domain spectrum.
 - Phase correct the spectrum to ensure all peaks are in the absorptive mode.
 - Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
 - Integrate the peaks to determine the relative number of protons for each signal.
 - Analyze the splitting patterns (multiplicity) and measure the coupling constants.

Visualizations

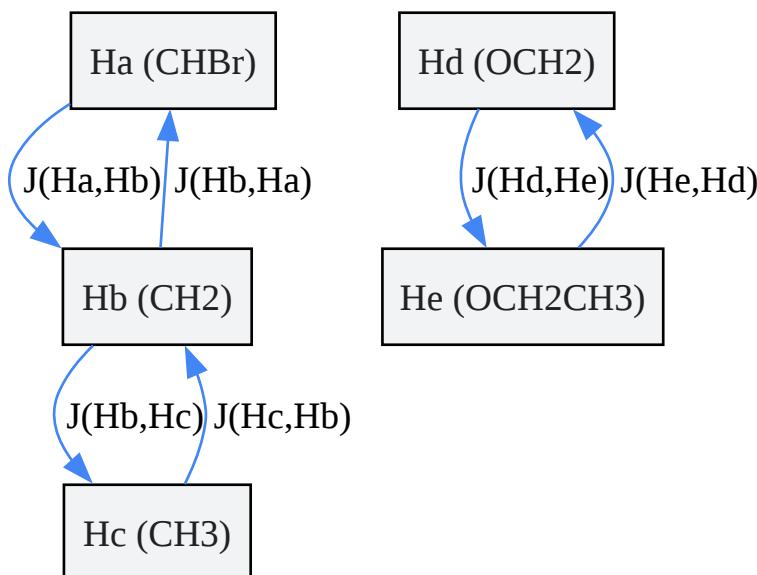
Molecular Structure and Proton Labeling

The following diagram illustrates the chemical structure of **(-)-Ethyl 2-bromobutyrate** with the different proton environments labeled.

Caption: Structure of **(-)-Ethyl 2-bromobutyrate** with proton labels.

Proton Coupling Relationships

This diagram illustrates the spin-spin coupling relationships between the non-equivalent protons in **(-)-Ethyl 2-bromobutyrate**.

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Caption: Coupling diagram for **(-)-Ethyl 2-bromobutyrate** protons.

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References

- 1. DL-Ethyl 2-bromobutyrate(533-68-6) 1H NMR [m.chemicalbook.com]
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